molecular formula C20H13BrN2O3 B2821716 3-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922030-27-1

3-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2821716
CAS No.: 922030-27-1
M. Wt: 409.239
InChI Key: DICUDVAAVFUXBE-UHFFFAOYSA-N
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Description

3-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a chemical compound with potential therapeutic applications It belongs to the class of dibenzo[b,f][1,4]oxazepine derivatives, which are known for their diverse pharmacological activities

Mechanism of Action

Target of Action

The primary target of this compound is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system, influencing a variety of physiological functions such as motor control, cognition, and reward.

Mode of Action

The compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents the interaction of dopamine, a neurotransmitter, with the receptor. This inhibition can lead to changes in the transmission of signals in the brain.

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific context in which it is used. For instance, in the treatment of central nervous system disorders, the inhibition of the Dopamine D2 receptor can help to alleviate symptoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is unique due to the presence of the bromine atom and the benzamide moiety, which confer distinct chemical and biological properties. These features make it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-bromo-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O3/c21-13-5-3-4-12(10-13)19(24)22-14-8-9-17-15(11-14)20(25)23-16-6-1-2-7-18(16)26-17/h1-11H,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICUDVAAVFUXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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